(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride
Description
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-12-4-2-6-14(9-12)8-11-3-1-5-13-7-11;;/h1,3,5,7,12,15H,2,4,6,8-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRYRJCYQAZHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671477 | |
| Record name | {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-98-5 | |
| Record name | {1-[(Pyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride is a synthetic organic compound notable for its dual-ring structure, which incorporates both piperidine and pyridine moieties. This structural complexity suggests potential pharmacological activities, making it a subject of interest in medicinal chemistry. The compound's chemical formula is C₁₃H₁₈Cl₂N₂O, indicating the presence of two hydrochloride groups that may influence its solubility and biological interactions.
Chemical Structure and Properties
The compound features a piperidine ring and a pyridine ring, which are known to participate in various biochemical reactions. The hydroxyl group in the structure can undergo oxidation to form carbonyl compounds, while the rings can engage in electrophilic aromatic substitution reactions. These properties suggest that the compound may interact with biological systems through various metabolic pathways.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against certain pathogens .
Antioxidant Activity
The ability of this compound to scavenge free radicals suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Compounds with similar structures have been reported to effectively reduce oxidative damage in biological systems.
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of piperidine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to influence neurotransmitter levels could be attributed to the compound's structural features that enhance binding affinity to relevant receptors .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound alongside other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)ethanone | Pyridine ring, ketone functionality | Antimicrobial |
| 4-(Pyridin-2-yloxy)aniline | Pyridine ring, phenolic structure | Antioxidant |
| 4-(Pyridin-3-yloxy)piperidine | Piperidine and pyridine rings | Neuroprotective |
The dual-ring structure of this compound may provide synergistic effects that enhance its binding affinity and selectivity towards specific biological targets compared to simpler analogs.
Case Studies
Several case studies have investigated the pharmacological properties of related compounds:
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives against bacterial strains and found that certain modifications significantly increased antimicrobial potency, suggesting potential for developing new antibiotics .
- Neuroprotection : Research focusing on piperidine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their therapeutic potential in neurodegenerative diseases .
- Antioxidant Properties : In vitro assays indicated that piperidine-based compounds could effectively reduce reactive oxygen species (ROS) levels in cellular models, supporting their use as antioxidant agents .
Scientific Research Applications
Overview
(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride is a synthetic organic compound characterized by its dual-ring structure, which incorporates both piperidine and pyridine functionalities. This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry, where it exhibits diverse biological activities.
Biological Activities
Research has identified several significant biological activities associated with this compound:
-
Antimicrobial Properties :
- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
-
Antioxidant Activity :
- The compound may possess the ability to scavenge free radicals, which can help reduce oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage linked to various diseases.
-
Neuroprotective Effects :
- Certain derivatives of this compound have been studied for their potential in treating neurodegenerative diseases. They may modulate neurotransmitter systems, thereby offering therapeutic benefits for conditions like Alzheimer's and Parkinson's disease.
Applications in Drug Development
The compound's structural features enable it to interact with various biological targets, making it a valuable candidate in drug development:
- Binding Affinity Studies : Interaction studies focus on quantifying its binding affinity with specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry. Such studies are essential for understanding its mechanism of action and optimizing its pharmacological properties.
Case Studies
While specific case studies were not detailed in the search results, the implications of this compound's properties suggest potential applications in clinical settings, particularly for conditions associated with microbial infections, oxidative stress-related diseases, and neurodegenerative disorders. Further research is necessary to validate these applications through clinical trials and pharmacological studies.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) group undergoes oxidation under controlled conditions. Common reagents include:
Mechanistic Insight :
The hydroxymethyl group’s oxidation pathway depends on the strength of the oxidizing agent. Strong oxidants like KMnO4 fully oxidize the alcohol to a carboxylic acid, while milder agents like CrO3 stop at the ketone stage. TEMPO-mediated oxidations are selective for aldehyde formation under biphasic conditions .
Alkylation and Acylation
The secondary amine in the piperidine ring participates in nucleophilic substitution reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl chloride | DMF, K2CO3, 60°C, 12 h | N-Benzyl derivative |
| Acylation | Acetyl chloride | CH2Cl2, TEA, 0°C → rt, 2 h | N-Acetylated product |
| Sulfonylation | Tosyl chloride | THF, pyridine, reflux, 6 h | N-Tosyl derivative |
Key Observations :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with a base (K2CO3) to deprotonate the amine.
-
Acylation requires stoichiometric triethylamine (TEA) to neutralize HCl byproducts.
-
Sulfonylation yields stable sulfonamides, useful for further functionalization .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Conditions | Position |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0–5°C, 2 h | Para to N |
| Bromination | Br2/FeBr3 | CH2Cl2, rt, 1 h | Meta to N |
| Chlorination | Cl2/AlCl3 | 40°C, 3 h | Ortho/para mixture |
Structural Influence :
The pyridine nitrogen directs electrophiles to meta positions due to its electron-withdrawing effect. Steric hindrance from the piperidine-methyl group reduces ortho substitution .
Reductive Amination and Coupling
The amine and alcohol groups enable cross-coupling and reductive amination:
| Reaction | Reagents/Catalysts | Conditions | Application |
|---|---|---|---|
| Reductive Amination | NaBH3CN, RCHO | MeOH, rt, 12 h | Secondary amine synthesis |
| Suzuki Coupling | Aryl boronic acid, Pd(dppf)Cl2 | DME/H2O, 80°C, 6 h | Biaryl derivatives |
| Buchwald–Hartwig | Aryl halide, Pd2(dba)3, XPhos | Toluene, 110°C, 24 h | N-Arylated products |
Catalytic Systems :
-
Palladium catalysts (e.g., Pd(dppf)Cl2) enable efficient coupling with aryl boronic acids, forming biaryl structures .
-
Buchwald–Hartwig conditions facilitate C–N bond formation for complex heterocycles .
Salt Formation and Solubility Effects
The dihydrochloride salt enhances aqueous solubility, influencing reaction outcomes:
| Property | Impact on Reactivity |
|---|---|
| High polarity | Favors polar protic solvents (H2O, MeOH) for reactions |
| Acidic pH | Stabilizes amine protonation, reducing nucleophilicity |
| Hygroscopicity | Requires anhydrous conditions for non-aqueous reactions |
Practical Consideration :
Reactions in non-polar solvents (e.g., THF, EtOAc) often require prior neutralization of the hydrochloride salt with a base like NaOH or NH4OH.
Stability Under Thermal and pH Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH > 10 | Unstable; dehydrochlorination | Free base + HCl |
| Temperature > 150°C | Decomposition | Pyridine derivatives + piperidine fragments |
Handling Recommendations :
-
Store at 2–8°C in airtight containers to prevent moisture absorption.
-
Avoid prolonged exposure to basic conditions to prevent salt dissociation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Salt Forms
Key structural analogues include piperidine derivatives with variations in substituents, salt forms, and substitution patterns. Below is a comparative analysis based on the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Differences and Implications
Salt Form and Solubility: The dihydrochloride salt of the target compound likely offers moderate aqueous solubility, intermediate between the monohydrochloride (e.g., ) and trihydrochloride (e.g., ) forms. Trihydrochloride salts (as in ) generally exhibit higher solubility due to increased ionic character, which may enhance bioavailability in drug formulations.
Substituent Effects: Pyridinylmethyl vs. Methanol Group: The methanol moiety at the piperidin-3-yl position (target compound) enhances hydrophilicity compared to the amine group in or the bulky diphenylpropyl group in , which may reduce metabolic stability but improve water solubility.
Substitution Position :
- Piperidin-3-yl (target) vs. Piperidin-4-yl (): The 3-position substitution may influence conformational flexibility and receptor-binding interactions compared to the 4-position, which is more sterically constrained.
Pharmacological Potential: The diphenylpropyl substituent in suggests a design for CNS-targeting drugs (e.g., analgesics), leveraging lipophilicity for blood-brain barrier penetration. In contrast, the target compound’s polar groups may favor peripheral action or use as a synthetic intermediate.
Research Findings and Gaps
- Nomenclature Consistency: The evidence highlights inconsistencies in salt nomenclature (e.g., dihydrochloride vs. hydrochloride in ), underscoring the need for standardized reporting in chemical literature.
Preparation Methods
Detailed Synthetic Steps and Conditions
Formation of Piperidin-3-yl-methanol Intermediate
- The piperidine ring can be functionalized at the 3-position by selective reduction or nucleophilic substitution.
- A common approach involves starting from 3-piperidone or 3-aminopiperidine derivatives.
- The hydroxymethyl group is introduced via reduction of an aldehyde or ketone precursor using mild reducing agents such as sodium borohydride or catalytic hydrogenation under transfer hydrogenation conditions.
- Transfer hydrogenation is often conducted with palladium on charcoal or platinum catalysts, in the presence of hydrogen donors like formic acid or formaldehyde, at temperatures ranging from ambient to 90–95°C.
Introduction of Pyridin-3-ylmethyl Group
- The pyridin-3-ylmethyl substituent is typically introduced by nucleophilic substitution or reductive amination.
- For example, 3-pyridylmethanol or 3-pyridylmethyl halides can be reacted with the piperidine nitrogen under basic conditions.
- Alternatively, reductive amination of 3-pyridinecarboxaldehyde with the piperidine amine can be performed using reducing agents such as sodium triacetoxyborohydride.
- Control of stereochemistry is essential if chiral centers are involved, often requiring chiral catalysts or resolution steps.
Salt Formation: Dihydrochloride Preparation
- The free base of (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol is converted into the dihydrochloride salt by treatment with hydrochloric acid.
- Typically, 1.5 to 2 equivalents of HCl in an appropriate solvent (e.g., ethanol or isopropanol) are used.
- The salt formation enhances the compound’s crystallinity, stability, and water solubility, which is important for pharmaceutical applications.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Transfer hydrogenation | Pd/C or Pt catalyst, formic acid, formaldehyde | 90–95°C, ambient pressure | 75–85 | Selective reduction of carbonyl to hydroxyl |
| 2 | Reductive amination | 3-Pyridinecarboxaldehyde, NaBH(OAc)₃ | Room temperature, inert atmosphere | 70–80 | Stereoselectivity controlled by catalyst |
| 3 | Salt formation | HCl (1.5–2 eq), ethanol | Room temperature | >90 | Precipitation of dihydrochloride salt |
Analytical and Purity Considerations
- The purity of intermediates and final product is assessed by chromatographic techniques such as HPLC and NMR spectroscopy.
- Crystallographic analysis confirms the salt form and polymorphic state.
- The dihydrochloride salt exhibits improved stability compared to the free base, as confirmed by thermal analysis (DSC, TGA).
Summary of Research Findings
- Transfer hydrogenation is a preferred method for the reduction step due to mild conditions and high selectivity.
- Reductive amination offers an efficient route to introduce the pyridin-3-ylmethyl group with control over stereochemistry.
- Salt formation with hydrochloric acid is straightforward and yields a stable dihydrochloride salt suitable for pharmaceutical formulations.
- The overall synthetic route balances yield, purity, and scalability, making it suitable for research and potential industrial production.
Comparative Structural and Functional Notes
| Compound Feature | Impact on Synthesis | Remarks |
|---|---|---|
| Piperidine ring substitution at C-3 | Requires regioselective functionalization | Use of selective catalysts or protecting groups |
| Pyridin-3-ylmethyl group | Introduces aromatic nitrogen heterocycle | Enhances binding affinity and solubility |
| Hydroxymethyl group | Sensitive to oxidation | Requires mild reducing conditions |
| Dihydrochloride salt formation | Improves solubility and stability | Essential for pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride?
- Methodology : Synthesis typically involves coupling pyridine and piperidine derivatives via nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., piperidine-pyridine hybrids) are synthesized using reagents like 4-methylpiperidine and 3-chloropyridine under basic conditions (e.g., NaH or KCO), followed by hydrochlorination to form the dihydrochloride salt . Optimization may include varying reaction temperatures (40–80°C) and solvent systems (e.g., methanol or DMF).
Q. How can researchers confirm the compound’s identity post-synthesis?
- Methodology : Use a combination of spectroscopic and colorimetric assays. For example:
- Colorimetric Test : Add sodium nitrite (3 mM) and dianisidine dihydrochloride (1:500 in methanol/HCl) to a methanolic solution of the compound. An orange-red color develops within 3 minutes, with a purple chloroform layer upon shaking, confirming pyridine-derived structures .
- Spectroscopy : Validate via H/C NMR, FT-IR, and mass spectrometry to match expected molecular weights (e.g., ~292.2 g/mol for similar dihydrochloride salts) .
Q. What analytical techniques are recommended for purity assessment?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
- Elemental Analysis : Verify Cl content (~24.2% for dihydrochloride salts) .
- TLC : Monitor reaction progress using silica plates and iodine visualization.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test alternatives to NaH (e.g., DBU or EtN) to reduce side reactions.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) for improved solubility.
- Process Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation .
- Data Contradiction Example : Lower yields in DMF may result from unwanted N-methylation; switch to THF with controlled temperature (50°C) to mitigate this .
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodology :
- Collision Cross-Section (CCS) Validation : Compare experimental CCS values (e.g., 152.3 Å for [M+H] adducts) with computational predictions (e.g., using MOBCAL) to resolve ambiguities in mass spectrometry data .
- Multi-Technique Cross-Validation : Combine NMR (e.g., H-N HMBC) and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
Q. What strategies ensure compound stability during long-term storage?
- Methodology :
- Storage Conditions : Store at –20°C in amber vials under inert gas (N or Ar) to prevent hydrolysis or photodegradation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products (e.g., free base formation) .
Q. How can researchers mitigate toxicity risks during in vitro assays?
- Methodology :
- Exposure Controls : Use fume hoods and PPE (gloves, lab coats) when handling powdered forms.
- Ecotoxicity Screening : Perform acute toxicity assays (e.g., Daphnia magna EC) to assess environmental hazards, as required by REACH guidelines .
Contradiction Resolution and Best Practices
Q. How to resolve conflicting solubility data in different solvent systems?
- Methodology :
- Solubility Profiling : Systematically test solvents (e.g., water, methanol, DMSO) using nephelometry or UV-Vis spectrophotometry.
- Co-Solvent Systems : For poorly water-soluble batches, consider PEG-400/water mixtures (e.g., 30:70 v/v) to enhance dissolution without altering bioactivity .
Q. What steps should be taken if the compound exhibits hygroscopicity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
